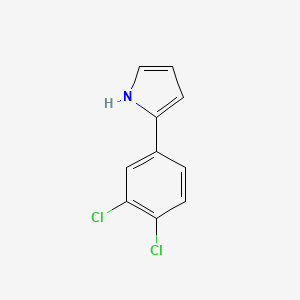
2-(3,4-Dichlorophenyl)pyrrole
Cat. No. B8813269
M. Wt: 212.07 g/mol
InChI Key: YXFHTHKXMSOTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05310938
Procedure details


To a suspension of 3-(3,4-dichlorobenzoyl) propionaldehyde (6 g, 26 mmol) in 60 mL of absolute ethanol is added ammonium acetate (4 g, 52 mmol). The reaction is refluxed for 20 minutes and allowed to cool. Most of the ethanol is rotary evaporated and 200 mL of 1:1 dichloromethane-diethyl ether along with 50 mL of water is added. The layers are separated and the organic phase is dried over sodium sulfate. Rotary evaporation yields a dark brown oil which is chromatographed over silica gel using 3:1 hexane-ethyl acetate as eluent to give the pyrrole (4.6 g, 83%) as a light brown solid, m.p. 49°-51° C.
Name
3-(3,4-dichlorobenzoyl) propionaldehyde
Quantity
6 g
Type
reactant
Reaction Step One



Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:5]([CH2:7][CH2:8][CH:9]=O)=O.C([O-])(=O)C.[NH4+:19]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:19][CH:9]=[CH:8][CH:7]=2)[CH:11]=[CH:12][C:13]=1[Cl:14] |f:1.2|
|
Inputs


Step One
|
Name
|
3-(3,4-dichlorobenzoyl) propionaldehyde
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)CCC=O)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is refluxed for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the ethanol is rotary evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 mL of 1:1 dichloromethane-diethyl ether along with 50 mL of water is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields a dark brown oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed over silica gel using 3:1 hexane-ethyl acetate as eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
